![molecular formula C10H12N6O2 B14147700 N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a methylideneamino group attached to the tetrazole ring. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 5-aminotetrazole. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally benign solvents and catalysts can be explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsorganic solvent (e.g., ethanol, tetrahydrofuran), room temperature to reflux.
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsorganic solvent, room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as pharmaceutical agents due to their bioactivity. This compound may be investigated for its antimicrobial, antiviral, or anticancer properties.
Agriculture: Tetrazole compounds can be used as plant growth regulators, herbicides, and fungicides. This compound may be studied for its effectiveness in promoting plant growth or protecting crops from pests and diseases.
Materials Science: Tetrazole derivatives are used in the development of high-energy materials, such as explosives and propellants. This compound may be evaluated for its energetic properties and stability.
Mecanismo De Acción
The mechanism of action of 1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylic acids or amides, allowing it to bind to biological targets and modulate their activity. The presence of the 2,4-dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(E)-(2,5-dimethoxyphenyl)methylideneamino]tetrazol-5-amine
- 1-[(E)-(2,4-dichlorophenyl)methylideneamino]tetrazol-5-amine
- 1-[(E)-(2,4-dimethylphenyl)methylideneamino]tetrazol-5-amine
Uniqueness
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine is unique due to the presence of the 2,4-dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications. Additionally, the specific arrangement of functional groups can affect the compound’s interaction with molecular targets, leading to distinct pharmacological or agrochemical properties.
Propiedades
Fórmula molecular |
C10H12N6O2 |
|---|---|
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C10H12N6O2/c1-17-8-4-3-7(9(5-8)18-2)6-12-16-10(11)13-14-15-16/h3-6H,1-2H3,(H2,11,13,15)/b12-6+ |
Clave InChI |
XDEFJLUVSQFOHD-WUXMJOGZSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=N/N2C(=NN=N2)N)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=NN2C(=NN=N2)N)OC |
Solubilidad |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


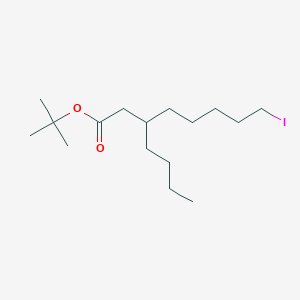
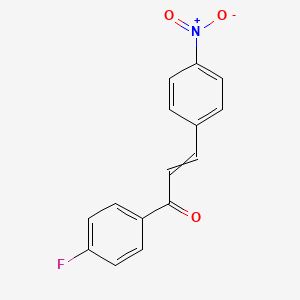
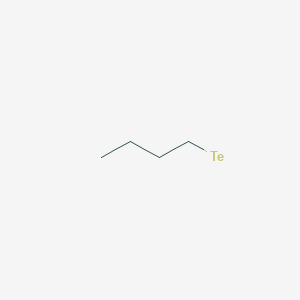
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
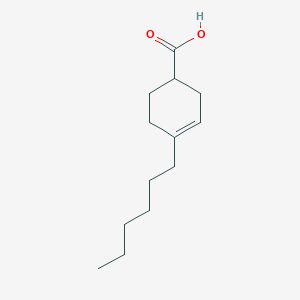

![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
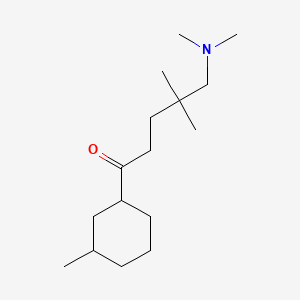
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)

![4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B14147701.png)
